Chlorodiethylisopropylsilane physical and chemical properties
Chlorodiethylisopropylsilane physical and chemical properties
An In-depth Technical Guide to Chlorodiethylisopropylsilane
This guide serves as a comprehensive technical resource on chlorodiethylisopropylsilane for researchers, scientists, and professionals in drug development and organic synthesis. It moves beyond a simple data sheet to provide in-depth insights into the compound's properties, reactivity, and practical application, grounded in established chemical principles.
Section 1: Core Molecular and Physical Properties
Chlorodiethylisopropylsilane, also known as diethylisopropylsilyl chloride (DEIPSCl), is a monochlorosilane reagent valued for its specific steric and electronic properties. It is primarily utilized to introduce the diethylisopropylsilyl (DEIPS) protecting group onto nucleophilic functional groups, most commonly alcohols.
Chemical Identity
The fundamental identifiers and molecular characteristics of chlorodiethylisopropylsilane are summarized below.
| Identifier | Value |
| IUPAC Name | Chloro(diethyl)propan-2-ylsilane |
| Synonyms | Diethylisopropylsilyl chloride, DEIPSCl |
| CAS Number | 107149-56-4[1] |
| Molecular Formula | C₇H₁₇ClSi[1] |
| Molecular Weight | 164.75 g/mol [1] |
| SMILES String | CC(C)(CC)Cl |
Physical Properties
Chlorodiethylisopropylsilane is a liquid under standard conditions. Its physical characteristics are critical for handling, reaction setup, and purification processes.
| Property | Value | Source |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 73 °C at 32 mmHg | [1][2] |
| Density | 0.892 g/mL at 25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.438 | [1][2] |
Spectroscopic Profile
While specific spectra depend on acquisition conditions, the structural features of chlorodiethylisopropylsilane give rise to a predictable spectroscopic signature essential for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic quartet and triplet for the two equivalent ethyl groups, alongside a septet and a doublet for the isopropyl group. The integration of these signals would correspond to a 4:6:1:6 proton ratio.
-
¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the two carbons of the ethyl group, the two carbons of the isopropyl group, and the silicon-attached carbons.
-
IR Spectroscopy: The infrared spectrum will be dominated by C-H stretching and bending vibrations. The absence of a broad O-H stretch (around 3300 cm⁻¹) is a key indicator of purity.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak at approximately one-third the intensity of the M+ peak, which is indicative of a molecule containing a single chlorine atom.
Section 2: Chemical Properties and Reactivity
The utility of chlorodiethylisopropylsilane stems from the reactivity of the silicon-chlorine bond and the stability of the resulting silyl ether. Silyl ethers are a widely used class of protecting groups for alcohols due to their ease of installation and removal under specific, mild conditions.[3]
Mechanism of Action: Silylation of Alcohols
The primary chemical transformation involving chlorodiethylisopropylsilane is the silylation of alcohols to form diethylisopropylsilyl (DEIPS) ethers.[3] This reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center, displacing the chloride leaving group. The reaction is almost universally carried out in the presence of a mild, non-nucleophilic base, such as imidazole or triethylamine, which serves to activate the alcohol and neutralize the hydrochloric acid byproduct that is formed.[4]
The choice of a silyl protecting group is a critical decision in multi-step synthesis, as it influences the stability of the protected intermediate and the conditions required for its eventual removal.[5][6] The DEIPS group offers a moderate level of steric hindrance, greater than that of smaller groups like trimethylsilyl (TMS) but less than highly hindered groups like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS).[3][4] This intermediate bulk allows for selective protection of less sterically crowded alcohols and provides a balance of stability and reactivity.
Reactivity and Stability
The DEIPS ether is robust and stable under a wide range of reaction conditions that would typically affect a free alcohol, including exposure to bases, nucleophiles, organometallic reagents, and many oxidizing and reducing agents.[7] Its stability is primarily attributed to the strong silicon-oxygen bond and the steric shielding provided by the two ethyl and one isopropyl group.
Deprotection Strategies
A key advantage of silyl ethers is their selective removal under conditions that often leave other functional groups and protecting groups intact.[3] The Si-O bond in a DEIPS ether is susceptible to cleavage by two main classes of reagents:
-
Fluoride Ion Sources: This is the most common method for silyl ether deprotection. Reagents such as tetrabutylammonium fluoride (TBAF), hydrofluoric acid (HF) in pyridine, or triethylamine trihydrofluoride (Et₃N•3HF) are highly effective.[8] The high affinity of silicon for fluoride drives the reaction to completion, forming a strong Si-F bond and liberating the alcohol.
-
Acidic Conditions: While more stable to acid than simpler silyl ethers like TMS ethers, DEIPS ethers can be cleaved under protic or Lewis acidic conditions. The rate of cleavage is generally slower than for less hindered silyl groups, allowing for selective deprotection strategies in complex molecules.[3]
Section 3: Practical Applications & Experimental Protocols
The following protocols are representative procedures and should be adapted based on the specific substrate, scale, and laboratory equipment. All operations should be performed by personnel trained in experimental organic chemistry.[9]
Protocol: Silylation of a Primary Alcohol
This protocol describes a standard procedure for the protection of a primary alcohol using chlorodiethylisopropylsilane.
Materials:
-
Primary alcohol (1.0 eq)
-
Chlorodiethylisopropylsilane (1.2 eq)
-
Imidazole (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add chlorodiethylisopropylsilane (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride solution, water, and brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure DEIPS ether.
Protocol: Deprotection of a DEIPS Ether using TBAF
This protocol outlines the cleavage of a DEIPS ether to regenerate the parent alcohol.
Materials:
-
DEIPS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the DEIPS-protected alcohol (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the TBAF solution (1.2 eq) dropwise.
-
Stir the reaction at 0 °C or room temperature, monitoring by TLC until the starting material is consumed (typically 30 minutes to 2 hours).
-
Quench the reaction by adding deionized water and pour the mixture into a separatory funnel with ethyl acetate.
-
Separate the layers and wash the organic phase with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting alcohol via flash column chromatography if necessary.
Section 4: Safety and Handling
Chlorodiethylisopropylsilane is a reactive chemical that requires careful handling. Like other chlorosilanes, it is flammable, corrosive, and moisture-sensitive.[10][11]
| Hazard | Description & Precaution |
| Flammability | The liquid and its vapors are flammable. Keep away from heat, sparks, and open flames.[12] Store in a flammables-rated cabinet. |
| Corrosivity | Reacts with water or moisture in the air to produce corrosive hydrogen chloride (HCl) gas.[11][13] Causes severe skin burns and eye damage.[10] All handling must be done in a well-ventilated fume hood. |
| Moisture Sensitivity | Reacts violently with water.[11] Must be handled and stored under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation and pressure buildup in the container.[11] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[14] |
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, acids, and bases.[11]
Conclusion
Chlorodiethylisopropylsilane is a valuable reagent for the synthesis of complex organic molecules. Its utility lies in the introduction of the DEIPS protecting group, which offers a moderate steric profile and predictable stability. By providing a reliable method to temporarily mask the reactivity of hydroxyl groups, it enables chemists to perform transformations on other parts of a molecule with high selectivity. A thorough understanding of its physical properties, chemical reactivity, and handling requirements is essential for its safe and effective use in the laboratory.
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